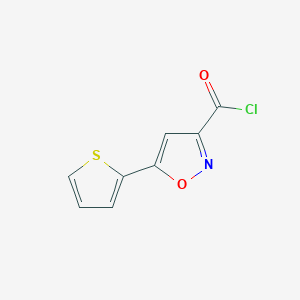

![molecular formula C16H13FN4O2 B1313030 4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol CAS No. 649735-41-1](/img/structure/B1313030.png)

4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol

Übersicht

Beschreibung

This compound is a therapeutic compound useful for treating diseases, including proliferative diseases and diseases associated with angiogenesis, such as cancer and macular degeneration . It acts as a neuroprotectant and prevents neuronal cell death induced by the PI3-kinase pathway .

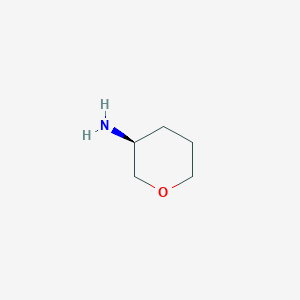

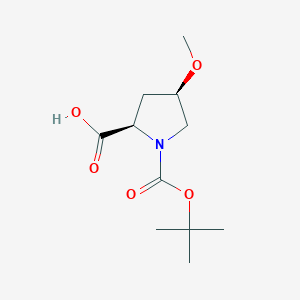

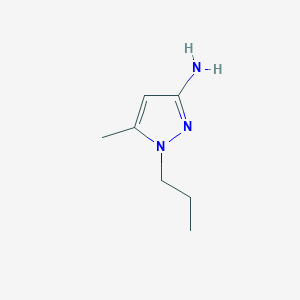

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The molecular formula is CHFNO .Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm³, a boiling point of 327.3±37.0 °C at 760 mmHg, and a flash point of 151.8±26.5 °C . It has a molar refractivity of 45.2±0.3 cm³ and a molar volume of 120.8±3.0 cm³ .Wissenschaftliche Forschungsanwendungen

Vascular Endothelial Growth Factor Receptor-2 Inhibition

The compound has been identified as a potent inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2). Structural modifications, such as the addition of a methyl group at the 5-position and a substituted alkoxy group at the 6-position of the pyrrolo[2,1-f][1,2,4]triazine core, enhanced its potency. BMS-540215, an analog of this compound, demonstrated significant in vivo activity in human tumor xenograft models, indicating its potential as a solid tumor treatment. The L-alanine prodrug of BMS-540215, BMS-582664, has been under clinical evaluation for treating solid tumors (Bhide et al., 2006).

Metabolic Pathways and Disposition

The metabolism and disposition of Brivanib (BMS-540215) were studied extensively. After oral administration, fecal excretion was identified as the primary elimination route in animals and humans. The study also detailed the conversion processes of Brivanib alaninate to Brivanib, metabolic pathways involving oxidative and conjugative metabolism, and the significance of metabolites in contributing to the total drug-related radioactivity in plasma (Gong et al., 2011).

Imaging and Diagnostic Applications

The compound was involved in the synthesis of carbon-11-labeled derivatives intended as potential PET (Positron Emission Tomography) tracers for imaging p38α mitogen-activated protein kinase, an enzyme implicated in inflammatory responses and various diseases (Wang et al., 2014).

Antibacterial and Antimicrobial Agents

Fluorine-containing derivatives, including those with the 4-fluoro-2-methyl-1H-indol-5-yl group, have been explored for their antibacterial and antimicrobial properties. These studies were aimed at developing new biologically active molecules with potential therapeutic applications (Holla et al., 2003).

Anticancer and Antiviral Activities

Derivatives of the compound have been synthesized and tested for their potential as anti-HIV-1 and CDK2 (cyclin-dependent kinase 2) inhibitors. These studies are part of efforts to develop new therapeutic agents for treating HIV and cancer (Makki et al., 2014).

Anticonvulsant Properties

Derivatives of the compound have been synthesized and evaluated for their potential as anticonvulsant agents. The study involved the synthesis of indole C-3 substituted derivatives and testing their activity in models for seizures (Ahuja & Siddiqui, 2014).

Eigenschaften

IUPAC Name |

4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN4O2/c1-8-5-10-11(20-8)3-4-13(14(10)17)23-16-15-9(2)12(22)6-21(15)19-7-18-16/h3-7,20,22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBBOVDMBSDVVFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00433233 | |

| Record name | 4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol | |

CAS RN |

649735-41-1 | |

| Record name | 4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]guanidine](/img/structure/B1312971.png)